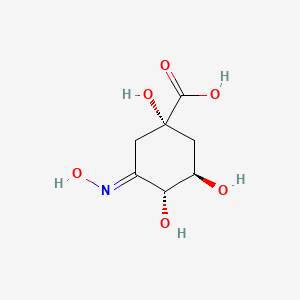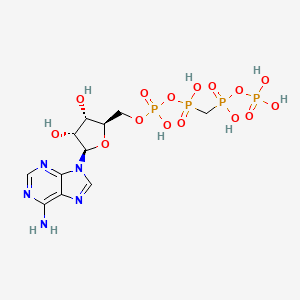
Diphosphomethylphosphonic acid adenylate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside monophosphates. It is characterized by the presence of a methylene group between the beta and gamma phosphate groups, which distinguishes it from naturally occurring nucleotides
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate typically involves the reaction of adenosine derivatives with methylene diphosphonate under specific conditions. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out in an anhydrous solvent, such as acetonitrile, at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce adenosine and methylene diphosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Adenosine and methylene diphosphate.
Substitution: Adenosine derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of kinases and phosphatases.
Molecular Biology: Employed in the investigation of nucleotide-binding proteins and their interactions.
Medicine: Potential therapeutic agent in the treatment of diseases related to nucleotide metabolism.
Industry: Utilized in the development of diagnostic assays and biosensors
Mecanismo De Acción
The mechanism of action of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The methylene group between the beta and gamma phosphate groups provides resistance to enzymatic hydrolysis, making it a stable analog for studying nucleotide interactions. It can inhibit or activate enzymes by mimicking the natural substrates or acting as competitive inhibitors .
Similar Compounds:
Adenosine Triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Adenosine Tetraphosphate (Ap4): Another nucleotide analog with four phosphate groups but without the methylene bridge.
Uniqueness: Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate is unique due to the presence of the methylene group, which imparts stability and resistance to enzymatic degradation. This makes it particularly useful in studies where prolonged stability is required .
Propiedades
Fórmula molecular |
C11H19N5O15P4 |
|---|---|
Peso molecular |
585.19 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-35(26,27)31-33(21,22)4-32(19,20)30-34(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H,26,27)(H2,12,13,14)(H2,23,24,25)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
ARRGHMSEJJFDME-IOSLPCCCSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
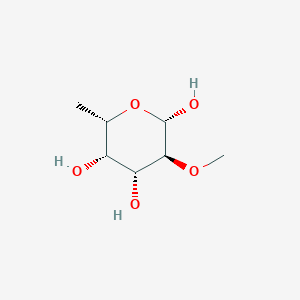
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
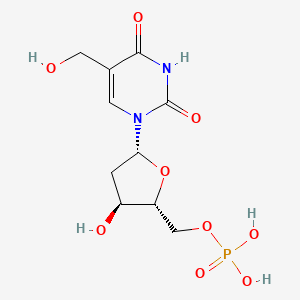
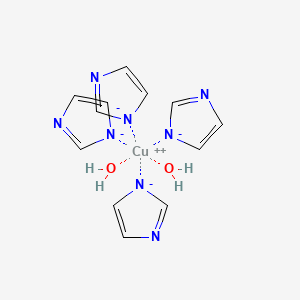
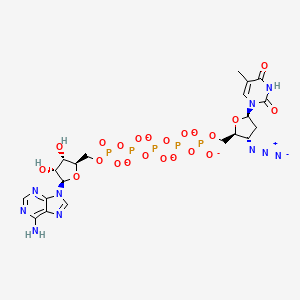
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
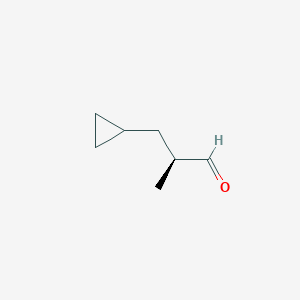
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
